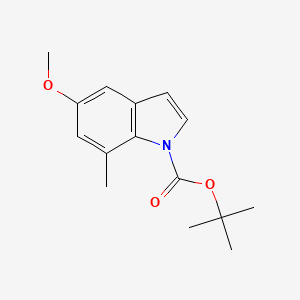

tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

Overview

Description

“tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate” is a chemical compound with the formula C15H19NO3 . It has a molecular weight of 261.3210 . The elemental composition of the compound is Carbon: 68.94%, Hydrogen: 7.33%, Nitrogen: 5.36%, and Oxygen: 18.37% .

Synthesis Analysis

The synthesis of “this compound” involves a reaction where the mixture is added dropwise over 45 mm to a solution of the compound, Intermediate 1-3-A, in CH2CI2 at -14 °C . The resulting mixture is stirred for 1.5 hours at -14 °C. The reaction is then quenched with ice water and extracted three times with CH2CI2. The organic phase is then washed with brine and dried over Na2SO4 .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by 19 heavy atoms and 9 aromatic heavy atoms . The fraction of Csp3 is 0.4 and it has 4 rotatable bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a high GI absorption and it is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . The Log Kp (skin permeation) is -5.33 cm/s . The compound is soluble with a solubility of 0.0395 mg/ml or 0.000151 mol/l .Scientific Research Applications

Neuropharmacology Insights

The study by Mundey, Fletcher, and Marsden (1994) explores the effects of certain 5-HT1A antagonists on neuronal firing in the guinea-pig dorsal raphe nucleus. This research provides insight into the neuropharmacological actions of compounds structurally related to tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate, particularly in their interaction with serotonergic systems. The findings suggest potential applications in understanding and modulating serotonergic neurotransmission, with implications for disorders involving serotonin dysregulation (Mundey, Fletcher, & Marsden, 1994).

Cognitive Enhancement Potential

Research by Lamirault and Simon (2001) on RS 67333, a selective 5-HT4 receptor agonist, demonstrates its cognitive-enhancing effects in both young and old rats. This study indicates that compounds acting on serotonin receptors, similar to this compound, might have therapeutic potential in treating cognitive impairments associated with aging or neurodegenerative diseases (Lamirault & Simon, 2001).

Pulmonary Toxicity Research

The research by Mizutani et al. (1982) on the pulmonary toxicity of alkylphenols, including compounds structurally related to this compound, sheds light on the toxicological profile of these compounds in lung tissue. Understanding the structural requirements for toxic potency can inform the safe design and use of such compounds in scientific research and potential therapeutic applications (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

Antioxidant Properties and Therapeutic Implications

Studies on the effects of antioxidants like ethoxyquin and tert-butylated hydroxyanisole derivatives on hepatic tumorigenesis provide a foundation for exploring the therapeutic potentials of this compound derivatives. These compounds may have applications in preventing or mitigating oxidative stress-related diseases, including certain types of cancer (Rao, Lalwani, Watanabe, & Reddy, 1984).

Safety and Hazards

Future Directions

The future directions for “tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of various disorders . Additionally, the development of novel methods of synthesis could be a focus of future research .

Mechanism of Action

Target of Action

Similar compounds have been used to prepare highly selective and potent small molecule inhibitors of the b factor .

Biochemical Pathways

Indole derivatives are known to play a role in a variety of biological processes, including neurotransmission, inflammation, and cell signaling .

Result of Action

Similar compounds have been reported to exhibit inhibitory activity against various biological targets .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other molecules can influence the compound’s interaction with its targets.

Properties

IUPAC Name |

tert-butyl 5-methoxy-7-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10-8-12(18-5)9-11-6-7-16(13(10)11)14(17)19-15(2,3)4/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYGXJHKONVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2)C(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148111 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387445-50-2 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1387445-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 5-methoxy-7-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)